molecular formula C23H24N2O7 B10852438 (Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide

(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide

Cat. No.: B10852438
M. Wt: 440.4 g/mol
InChI Key: MJQHXIHJXNEHLK-JBBSLVJDSA-N
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Description

Oximidine I is a natural product belonging to the class of macrolactones. It was first isolated from marine-derived bacteria and has garnered significant interest due to its potent biological activities, particularly its anticancer properties. The structural complexity of Oximidine I, characterized by a large macrocyclic ring, makes it a fascinating subject for synthetic chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Oximidine I involves multiple steps, including macrocyclization and stereoselective reactions. One of the key steps in its synthesis is the ring-closing metathesis, which forms the macrocyclic core of the molecule. This reaction typically employs ruthenium-based catalysts under inert atmosphere conditions .

Industrial Production Methods: Industrial production of Oximidine I is challenging due to its complex structure. advances in biotechnology have enabled the production of Oximidine I through microbial fermentation. Genetic engineering of marine bacteria to overproduce the compound has been explored, providing a more sustainable and scalable method of production .

Chemical Reactions Analysis

Types of Reactions: Oximidine I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Oximidine I with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Oximidine I has a wide range of scientific research applications:

Mechanism of Action

Oximidine I exerts its effects primarily through the inhibition of vacuolar-type ATPases (V-ATPases), which are essential for maintaining the acidic environment within cellular organelles. By inhibiting these proton pumps, Oximidine I disrupts cellular homeostasis, leading to cell death. This mechanism is particularly effective against cancer cells, which rely heavily on V-ATPases for their survival and proliferation .

Comparison with Similar Compounds

Uniqueness of Oximidine I: Oximidine I stands out due to its unique macrocyclic structure and the presence of multiple stereocenters, which contribute to its potent and selective biological activity. Its ability to inhibit V-ATPases with high specificity makes it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide

InChI

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14+/t17-,18+,21+,22+/m0/s1

InChI Key

MJQHXIHJXNEHLK-JBBSLVJDSA-N

Isomeric SMILES

CO/N=C/C=C\C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O

Canonical SMILES

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O

Origin of Product

United States

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